molecular formula C27H35N9O5S2 B569051 Mutaprodenafil CAS No. 1387577-30-1

Mutaprodenafil

Cat. No. B569051
CAS RN: 1387577-30-1
M. Wt: 629.755
InChI Key: BKSGUKFLKLIEQV-CALCHBBNSA-N
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Description

Mutaprodenafil is a sildenafil analog with an imidazole moiety . It was isolated from a dietary supplement . The chemical formula of this compound is C27H35N9O5S2, and it has a molecular weight of 629.755 .


Physical And Chemical Properties Analysis

This compound has a chemical formula of C27H35N9O5S2 and a molecular weight of 629.755 . Other specific physical and chemical properties are not available in the retrieved information.

Scientific Research Applications

  • Identification and Synthesis of Mutaprodenafil : A study by Demizu et al. (2011) identified a new illegal sildenafil analogue named this compound in a dietary supplement for erectile dysfunction (ED). This compound is proposed to be an aildenafil derivative containing an imidazole moiety. The researchers synthesized this compound from thioaildenafil and authenticated its structure, contributing to the understanding of illegal compounds in supplements marketed for ED treatment (Demizu et al., 2011).

  • Structural Elucidation in Dietary Supplements : Sakamoto et al. (2012) described the detection of a sildenafil-related compound, later identified as nitroprodenafil or this compound, in a dietary supplement marketed as an aphrodisiac. The structure of this compound was established through various analytical methods including high-resolution MS, NMR spectrometry, and X-ray crystal structure analysis. This research adds to the knowledge of adulterants in dietary supplements and their structural characterization (Sakamoto et al., 2012).

  • Revisiting Structural Analysis : A study by Martino et al. (2017) revisited the structure of a sildenafil analogue adulterant previously identified as nitrosoprodenafil in a dietary supplement. The compound was re-established as a nitrothioimidazole-methisosildenafil hybrid, i.e., nitroprodenafil or this compound, using NMR, MS, and X-ray crystallography. This research highlights the complexities of identifying and characterizing adulterants in supplements (Martino et al., 2017).

Mechanism of Action

Target of Action

Mutaprodenafil, also known as Nitroprodenafil, is a new illegal sildenafil analogue . The primary target of this compound is phosphodiesterase-5 (PDE5) , an enzyme that plays a crucial role in regulating blood flow in tissues, including the corpus cavernosum of the penis, by controlling the degradation of cyclic guanosine monophosphate (cGMP).

Mode of Action

This compound acts as a PDE5 inhibitor . By inhibiting PDE5, it prevents the degradation of cGMP, leading to an increase in cGMP levels. This increase in cGMP levels results in relaxation of smooth muscle cells in the corpus cavernosum, allowing for increased blood flow and thus facilitating an erection.

Result of Action

The molecular effect of this compound is the inhibition of PDE5, leading to an increase in cGMP levels . The cellular effect is the relaxation of smooth muscle cells in the corpus cavernosum, which facilitates an erection by allowing increased blood flow.

Biochemical Analysis

Biochemical Properties

Mutaprodenafil is a phosphodiesterase 5 (PDE5) inhibitor . PDE5 inhibitors are a class of drugs that are used in the treatment of erectile dysfunction. They work by inhibiting the enzyme phosphodiesterase type 5, which leads to an increase in the level of cGMP, a substance that relaxes smooth muscles and increases blood flow .

Cellular Effects

The specific cellular effects of this compound are not well-documented in the literature. As a PDE5 inhibitor, it is likely to have similar effects to other drugs in this class. PDE5 inhibitors generally work by increasing blood flow to certain tissues, which can have various effects on cellular processes .

Molecular Mechanism

The molecular mechanism of this compound, like other PDE5 inhibitors, involves the inhibition of the enzyme phosphodiesterase type 5. This enzyme is responsible for breaking down cGMP in the body. By inhibiting this enzyme, this compound allows cGMP to accumulate, leading to relaxation of smooth muscle tissue and increased blood flow .

properties

IUPAC Name

5-[5-[(3S,5R)-3,5-dimethylpiperazin-1-yl]sulfonyl-2-ethoxyphenyl]-1-methyl-7-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-3-propylpyrazolo[4,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N9O5S2/c1-7-9-20-22-23(34(6)32-20)26(42-27-25(36(37)38)28-15-33(27)5)31-24(30-22)19-12-18(10-11-21(19)41-8-2)43(39,40)35-13-16(3)29-17(4)14-35/h10-12,15-17,29H,7-9,13-14H2,1-6H3/t16-,17+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKSGUKFLKLIEQV-CALCHBBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1N=C(N=C2SC3=C(N=CN3C)[N+](=O)[O-])C4=C(C=CC(=C4)S(=O)(=O)N5CC(NC(C5)C)C)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=NN(C2=C1N=C(N=C2SC3=C(N=CN3C)[N+](=O)[O-])C4=C(C=CC(=C4)S(=O)(=O)N5C[C@H](N[C@H](C5)C)C)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35N9O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

629.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1387577-30-1
Record name Mutaprodenafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1387577301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MUTAPRODENAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0KBR3VF526
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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